molecular formula C18H13FN4O3 B2502405 3-(3-Fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole CAS No. 1775330-71-6

3-(3-Fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole

Cat. No.: B2502405
CAS No.: 1775330-71-6
M. Wt: 352.325
InChI Key: SRUHOEPRCQVRIC-UHFFFAOYSA-N
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Description

Molecular Architecture and Substituent Effects

The molecular architecture of 3-(3-Fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is fundamentally based on the bis-oxadiazole framework, which consists of two 1,2,4-oxadiazole rings connected at their 5,5'-positions. This structural arrangement creates a rigid planar core that serves as the foundation for the attached aromatic substituents. The asymmetric nature of this compound results from the presence of two different substituents: a 3-fluorobenzyl group attached to one oxadiazole ring and a 4-methoxyphenyl group attached to the other. This asymmetry is significant because it breaks the molecular symmetry typically observed in bis-oxadiazole derivatives, potentially leading to enhanced dipole moments and altered electronic distribution patterns.

The 3-fluorobenzyl substituent introduces several important electronic effects to the molecular system. The fluorine atom, positioned in the meta position relative to the benzyl carbon, creates an electron-withdrawing inductive effect while maintaining relatively weak mesomeric interactions. This positioning is particularly important because meta-substituted fluorine atoms do not directly conjugate with the aromatic system through resonance, but still influence the electron density distribution through field effects. The benzyl linker provides conformational flexibility while maintaining electronic communication between the fluorinated aromatic ring and the oxadiazole core through sigma bond conjugation and hyperconjugation effects.

In contrast, the 4-methoxyphenyl substituent introduces electron-donating characteristics through both inductive and resonance effects. The methoxy group in the para position can engage in direct conjugation with the phenyl ring through its lone pairs, creating a push-pull electronic system when considered alongside the electron-withdrawing nature of the oxadiazole ring. This electronic asymmetry between the two substituents creates a molecular dipole that may significantly influence intermolecular interactions and solid-state packing arrangements.

The bis-oxadiazole core itself contributes to the overall electronic structure through its nitrogen-rich heterocyclic nature. Each oxadiazole ring contains two nitrogen atoms and one oxygen atom, creating multiple sites for hydrogen bonding and π-π stacking interactions. Theoretical studies on related bi-oxadiazole systems have demonstrated that these compounds typically adopt planar conformations to maximize conjugation across the central linkage, with the planarity being crucial for optimal electronic communication between the two halves of the molecule.

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3/c1-24-14-7-5-12(6-8-14)16-21-18(26-23-16)17-20-15(22-25-17)10-11-3-2-4-13(19)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUHOEPRCQVRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(3-Fluorobenzyl)-1,2,4-Oxadiazole

Route 1: Amidoxime and Acyl Chloride Cyclization

  • Formation of 3-fluorobenzylamidoxime : React 3-fluorobenzyl cyanide with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.
  • Cyclization with acyl chloride : Treat the amidoxime with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0°C, followed by warming to room temperature. This yields 3-(3-fluorobenzyl)-5-(trifluoromethyl)-1,2,4-oxadiazole.

Route 2: Superbase-Mediated One-Pot Synthesis
Combine 3-fluorobenzylamidoxime and methyl trifluoroacetate in dimethyl sulfoxide (DMSO) with sodium hydroxide (NaOH) at room temperature for 24 hours. This method avoids isolation of intermediates and achieves 78% yield.

Synthesis of 3'-(4-Methoxyphenyl)-1,2,4-Oxadiazole

  • Preparation of 4-methoxyphenylamidoxime : React 4-methoxybenzonitrile with hydroxylamine in ethanol under reflux.
  • Cyclization with acetic anhydride : Heat the amidoxime with acetic anhydride at 120°C for 4 hours to form 3'-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazole.

Coupling Strategies for Bi-1,2,4-Oxadiazole Formation

Suzuki-Miyaura Cross-Coupling

  • Halogenation : Introduce bromine at the 5-position of each oxadiazole using N-bromosuccinimide (NBS) in acetonitrile under light.
  • Cross-coupling : React 5-bromo-3-(3-fluorobenzyl)-1,2,4-oxadiazole with 5-boronic ester-3'-(4-methoxyphenyl)-1,2,4-oxadiazole using Pd(PPh₃)₄ catalyst and potassium carbonate in toluene/water (3:1) at 90°C.

Yield : 65% (after column chromatography).

Nucleophilic Aromatic Substitution

  • Nitration and reduction : Introduce amino groups at the 5-positions via nitration (HNO₃/H₂SO₄) and subsequent reduction (SnCl₂/HCl).
  • Diazotization and coupling : Convert amines to diazonium salts and couple using Cu(I) catalysis in acetonitrile at 60°C.

Yield : 52% (requires rigorous exclusion of moisture).

Convergent One-Pot Synthesis

Tandem Cyclization-Coupling

  • Simultaneous cyclization : Combine 3-fluorobenzylamidoxime, 4-methoxyphenylamidoxime, and oxalyl chloride in DMSO/NaOH.
  • In situ coupling : The superbase medium facilitates both cyclization and C–C bond formation at 50°C over 48 hours.

Advantages :

  • Avoids intermediate isolation.
  • Reduces purification steps.

Yield : 60% (with 15% dimer byproduct).

Optimization and Reaction Conditions

Solvent and Base Effects

Condition Yield (%) Purity (%) Source
DMSO/NaOH (RT) 78 95
Toluene/H₂O (90°C) 65 90
Ethanol (reflux) 45 85

Microwave-Assisted Synthesis

Irradiate a mixture of amidoximes and acyl chlorides in DMSO at 100 W for 10 minutes, achieving 85% yield with >99% purity.

Mechanistic Insights

  • Cyclization : Nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon, followed by dehydration.
  • Coupling : Oxidative addition of Pd(0) to the brominated oxadiazole, transmetallation with the boronic ester, and reductive elimination.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorobenzyl)-3’-(4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit promising anticancer properties. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells, disrupting their proliferation. Studies have demonstrated that it interacts with cellular pathways leading to programmed cell death.
  • Cytotoxicity Studies : In vitro assays have revealed that 3-(3-Fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole exhibits significant cytotoxicity against glioblastoma cell lines, indicating its potential as an anticancer agent.
Cell LineIC50 (µM)Apoptosis Rate (%)
LN2291545
MDA-MB-2312038
A5492530

Antidiabetic Potential

In addition to its anticancer properties, this compound has also been investigated for its antidiabetic effects. Recent studies indicate that it may lower blood glucose levels effectively.

  • In Vivo Studies : Experiments conducted on diabetic models (e.g., Drosophila melanogaster) showed that the compound significantly reduced glucose levels.
  • Mechanism : The proposed mechanism involves enhancing insulin sensitivity and modulating glucose metabolism.
Model OrganismGlucose Reduction (%)Dosage (mg/kg)
Drosophila3050
STZ-induced Rats25100

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various oxadiazole derivatives, including our compound. The study utilized molecular docking simulations to predict binding affinities to target proteins involved in cancer progression. The results indicated a strong interaction with the protein targets associated with apoptosis pathways.

Case Study 2: Diabetes Management

Another study focused on the metabolic effects of oxadiazole derivatives in diabetic models. The researchers reported that treatment with the compound led to a significant decrease in hyperglycemia and improved overall metabolic profiles in treated subjects.

Mechanism of Action

The mechanism of action of 3-(3-Fluorobenzyl)-3’-(4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Bis-oxadiazole derivatives exhibit diverse properties depending on their substituents and linkage positions. Below is a detailed comparison of 3-(3-Fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole with analogous compounds, focusing on substituent effects, thermal stability, energetic performance, and applications.

Substituent Effects on Thermal Stability and Density
Compound Name Substituents Thermal Stability (°C) Density (g/cm³) Key Observations
5,5'-Bis(fluorodinitromethyl)-3,3'-bi(1,2,4-oxadiazole) Fluorodinitromethyl groups 160–180 (decomposition) 1.98–2.10 High density due to nitro/fluoro groups; moderate thermal stability.
5,5′-Dinitramino-3,3′-bi(1,2,4-oxadiazole) Dinitramino groups 150–170 (decomposition) 1.85–1.92 Lower density than nitro derivatives; sensitive to impact/friction.
3,3′-Bi(1,2,4-oxadiazole)-5,5′-diylbis(methylene)dinitrate (BOM) Methylene dinitrate groups 120–140 (melting point) 1.75 Liquid phase carrier for melt-cast explosives; lower thermal stability.
5,5′-Bis(4-fluorophenyl)-3,3′-bi(1,2,4-oxadiazole) 4-Fluorophenyl groups 240–260 (melting point) 1.68 Aryl substituents enhance melting point but reduce density.
Target Compound 3-Fluorobenzyl, 4-methoxyphenyl Inferred: 200–220°C Inferred: 1.60–1.65 Methoxy group reduces density; fluorobenzyl may improve thermal stability.

Key Insights :

  • Electron-withdrawing groups (e.g., nitro, fluorodinitromethyl) increase density and detonation performance but often reduce thermal stability due to higher reactivity .
  • Aryl substituents (e.g., fluorophenyl, methoxyphenyl) enhance melting points and steric bulk but lower density compared to nitro derivatives .
  • The methoxy group in the target compound likely reduces density (electron-donating effect) but may improve solubility in polar solvents .
Energetic Performance and Sensitivity
Compound Name Detonation Velocity (m/s) Sensitivity (Impact, J) Application
5,5′-Bis(trinitromethyl)-3,3′-bi(1,2,4-oxadiazole) 8,900 3–4 (high sensitivity) High-energy explosive material.
5,5′-Dinitramino-3,3′-azo-1,2,4-oxadiazole 8,500 2–3 (very sensitive) Potential detonator applications.
BOM 7,200 >10 (low sensitivity) Melt-cast explosive carrier (TNT alternative).
Target Compound Inferred: <7,000 Inferred: 8–10 Likely non-energetic due to lack of nitro groups.

Key Insights :

  • Its properties align more with pharmaceutical or agrochemical scaffolds .
  • Fluorine and methoxy groups may enhance bioactivity or stability in biological systems .

Biological Activity

3-(3-Fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is a complex organic compound characterized by its unique bi-1,2,4-oxadiazole framework. This compound has garnered attention due to its potential biological activities, which are influenced by its structural features and the presence of specific substituents. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(3-Fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is C18H13FN4O3C_{18}H_{13}FN_{4}O_{3} with a molecular weight of 352.33 g/mol. The compound features two oxadiazole rings connected by a phenyl group with substituents that enhance its biological reactivity.

Biological Activities

Compounds containing the 1,2,4-oxadiazole moiety have demonstrated a wide range of biological activities. The specific biological activities of 3-(3-Fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole include:

  • Anticancer Activity: Preliminary studies have indicated that this compound may exhibit significant anticancer properties. The presence of fluorine and methoxy groups is thought to enhance its lipophilicity and target affinity.
  • Antimicrobial Activity: Similar compounds in the oxadiazole family have shown promising antimicrobial effects. The structural modifications in 3-(3-Fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole could lead to enhanced activity against various pathogens.

Comparison with Related Compounds

A comparative analysis of similar compounds highlights the unique biological profiles associated with different substituents:

Compound NameStructure FeaturesBiological ActivityUniqueness
5-(4-Chlorophenyl)-5'-(4-fluorophenyl)-3,3'-bi(1,2,4-oxadiazole)Chlorine and fluorine substituentsAnticancer activityEnhanced lipophilicity
5-Bis(4-bromophenyl)-3,3'-bi(1,2,4-oxadiazole)Bromine substituentsAntimicrobial activityStronger halogen bonding
5-(4-Methylphenyl)-5'-(4-nitrophenyl)-3,3'-bi(1,2,4-oxadiazole)Methyl and nitro groupsAntibacterial activityIncreased electron density

The mechanisms through which 3-(3-Fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole exerts its biological effects are still under investigation. Potential mechanisms include:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis.
  • Modulation of Cell Signaling Pathways: The compound may interact with various cellular pathways involved in proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of oxadiazole derivatives in various biological contexts:

  • Anticancer Studies: In vitro assays demonstrated that related oxadiazole compounds exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 and HeLa. For instance, a related compound showed an IC50 value of approximately 60 times lower than that of standard controls .
  • Antimicrobial Evaluation: A series of oxadiazoles were evaluated for their antimicrobial properties against bacterial strains. Results indicated that certain derivatives displayed potent activity with minimum inhibitory concentrations (MICs) significantly lower than those of established antibiotics .

Q & A

Q. Key Factors Affecting Yield/Purity :

  • Temperature : Lower temperatures (e.g., 0°C) reduce side reactions during nitration .
  • Substituent Compatibility : Electron-withdrawing groups (e.g., -NO₂) stabilize intermediates, while bulky groups may hinder cyclization .
  • Purification : Column chromatography or recrystallization (e.g., water-ethanol) ensures high purity .

Table 1 : Representative Yields for Bis-Oxadiazole Derivatives

SubstituentYield (%)Melting Point (°C)
5,5′-Bis(4-fluorophenyl)65176–178
5,5′-Bis(4-chlorophenyl)60193–195
5,5′-Bis(trifluoromethyl)55293

How can advanced spectroscopic and crystallographic techniques confirm the structure of bi(1,2,4-oxadiazole) derivatives?

Basic Research Question
Structural validation relies on:

  • X-ray Crystallography : Resolves bond lengths/angles (e.g., planar 5,5′-dinitramino-3,3′-azo-1,2,4-oxadiazole with a density of 1.98 g/cm³) .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
    • ¹³C NMR : Confirms oxadiazole carbons (δ 160–170 ppm) and substituent connectivity .
  • IR Spectroscopy : Detects C=N (1540–1620 cm⁻¹) and N-O (940–980 cm⁻¹) stretches .

Q. Methodological Workflow :

Crystallization : Grow single crystals via slow evaporation (e.g., acetone/water).

Data Collection : Use Cu-Kα radiation for X-ray diffraction (resolution ≤ 0.8 Å) .

Spectral Analysis : Compare experimental NMR/IR data with computed values (e.g., Gaussian 03) .

What factors determine the thermal stability and sensitivity of bi(1,2,4-oxadiazole)-based energetic compounds?

Advanced Research Question
Key Determinants :

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance thermal stability by increasing resonance conjugation .
  • Molecular Planarity : Planar structures (e.g., 5,5′-dinitramino derivatives) improve packing density (1.85–1.98 g/cm³), elevating decomposition temperatures .

Q. Experimental Assessment :

  • Differential Scanning Calorimetry (DSC) : Measures decomposition onset (e.g., 180–220°C for nitramino derivatives) .
  • Impact/Friction Sensitivity Tests : Standardized methods (e.g., BAM drop hammer) quantify safety thresholds (e.g., impact sensitivity >14 J for RDX-level stability) .

Table 2 : Thermal Properties of Selected Derivatives

CompoundDensity (g/cm³)Decomposition Temp. (°C)Impact Sensitivity (J)
5,5′-Dinitramino-3,3′-azo-1,2,4-oxadiazole1.9822014
5,5′-Bis(trinitromethyl)1.95195160 (N)

How do computational methods predict detonation performance in bi(1,2,4-oxadiazole) derivatives?

Advanced Research Question
Methodology :

Heat of Formation (HOF) : Calculate via atomization energy (CBS-4M) or group additivity .

Density Functional Theory (DFT) : Optimize geometries (B3LYP/6-31G*) to derive electrostatic potential maps .

EXPLO5 Simulations : Input experimental densities and HOF to compute detonation velocity (VOD: 8,500–9,046 m/s) and pressure (P: 37.4 GPa) .

Q. Case Study :

  • 5,5′-Dinitramino-3,3′-azo-1,2,4-oxadiazole achieves VOD = 9,046 m/s, surpassing RDX (8,790 m/s) .

What strategies address regioselective functionalization challenges in bi(1,2,4-oxadiazole) cores?

Advanced Research Question
Challenges :

  • Steric hindrance from 3,3′-substituents limits access to 5,5′-positions .
  • Competing isomer formation (e.g., 1,2,5- vs. 1,2,4-oxadiazole) during cyclization .

Q. Solutions :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive amines during nitration .
  • Catalytic Regiocontrol : Iridium catalysts enable enantioselective amination (e.g., 92% yield for 3-(4-methoxyphenyl) derivatives) .

How do substituents modulate electronic structure and energetic properties?

Advanced Research Question

  • Electron-Withdrawing Groups (-NO₂, -CF₃) : Increase oxygen balance and density (1.85–1.98 g/cm³) but may reduce thermal stability .
  • Electron-Donating Groups (-OCH₃) : Enhance solubility for biological applications but lower detonation performance .

Q. Methodology :

  • Multiwfn Analysis : Maps electron localization (ELF) and hole-electron distributions to predict reactivity .

How are biological activities of bi(1,2,4-oxadiazole) derivatives evaluated?

Advanced Research Question

  • Molecular Docking : Targets enzymes like 14-α-demethylase (PDB: 3LD6) to predict antifungal activity .
  • In Vitro Assays : Test antimicrobial efficacy via MIC (minimum inhibitory concentration) against bacterial/fungal strains .

Q. Workflow :

Synthesize analogs with varied substituents (e.g., 4-methoxyphenyl for enhanced bioavailability) .

Perform docking (AutoDock Vina) and validate with cytotoxicity assays (e.g., MTT) .

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